molecular formula C10H11ClO2 B13518365 1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol

1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol

Cat. No.: B13518365
M. Wt: 198.64 g/mol
InChI Key: XTMPZCOUZSLWOJ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring substituted with a 4-chloro-2-methoxyphenyl group and a hydroxyl group

Preparation Methods

The synthesis of 1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-methoxybenzyl chloride with cyclopropanone in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies to understand the biological activity of cyclopropane-containing molecules and their interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropane ring is known to confer stability and rigidity to the molecule, which can enhance its binding affinity to biological targets. The chloro and methoxy substituents may also play a role in modulating the compound’s activity by influencing its electronic and steric properties .

Comparison with Similar Compounds

1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-(4-chloro-2-methoxyphenyl)cyclopropan-1-ol

InChI

InChI=1S/C10H11ClO2/c1-13-9-6-7(11)2-3-8(9)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3

InChI Key

XTMPZCOUZSLWOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2(CC2)O

Origin of Product

United States

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